Allopeucenin
Description
No information about Allopeucenin is present in the provided evidence. Typically, an introduction would include:
- Chemical classification: E.g., alkaloid, flavonoid, or synthetic derivative.
- Structure: Molecular formula, stereochemistry, and functional groups.
- Biological or industrial applications: Pharmacological activity, catalytic properties, etc.
- Discovery and synthesis: Key studies or patents.
Without specific data, this section cannot be elaborated.
Properties
CAS No. |
13475-12-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
XGUGFFQRIYSJAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework for Comparing Allopeucenin with Similar Compounds
While direct data on this compound is absent, the evidence provides guidelines for structuring comparative analyses. Key principles include:
Structural Comparison
- Nomenclature and numbering: Follow IUPAC rules for naming and numbering compounds (e.g., substituent positions, stereochemical descriptors) .
- Functional groups : Compare reactivity, stability, and interactions (e.g., hydroxyl, amine, or carbonyl groups).
- Spectroscopic data: Use UV, NMR, or MS to differentiate isomers or analogs. For example, 2-Aminobenzamides were analyzed using glycan profiling tools like GlycoBase .
Functional Comparison
- Biological activity : Compare IC₅₀ values, binding affinities, or toxicity profiles. For pharmacological studies, journals like Toxicology and Applied Pharmacology require detailed animal models and dose-response data .
- Industrial applications : Contrast catalytic efficiency, thermal stability, or synthetic yields.
Analytical Techniques
- Chromatography : HPLC or GC-MS for purity and quantification (as in glycan analysis ).
- Computational modeling : Predict interactions using molecular docking or QSAR models.
Hypothetical Data Table for Comparison
The table below illustrates a template for comparing this compound with hypothetical analogs, based on the evidence’s guidelines:
Key Challenges in Comparative Studies
- Data reproducibility : Detailed experimental protocols (e.g., reagent sources, instrument calibration) are critical .
- Standardization: Use SI units and consistent nomenclature (e.g., oxidation states as Fe^II vs. iron(II)) .
- Supplementary materials : Raw spectra, crystallographic data, or computational outputs should be archived for verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
